Cas no 1260867-19-3 (3-(2,3-dihydro-1H-inden-5-yl)azetidine)

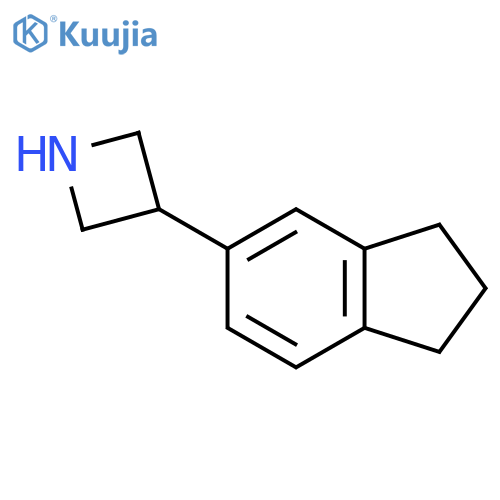

1260867-19-3 structure

商品名:3-(2,3-dihydro-1H-inden-5-yl)azetidine

3-(2,3-dihydro-1H-inden-5-yl)azetidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1H-inden-5-yl)azetidine

- EN300-1831189

- 1260867-19-3

-

- インチ: 1S/C12H15N/c1-2-9-4-5-11(6-10(9)3-1)12-7-13-8-12/h4-6,12-13H,1-3,7-8H2

- InChIKey: WGVJHLHPQQEFJJ-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2C=CC3CCCC=3C=2)C1

計算された属性

- せいみつぶんしりょう: 173.120449483g/mol

- どういたいしつりょう: 173.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 12Ų

3-(2,3-dihydro-1H-inden-5-yl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831189-0.05g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-0.25g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-0.1g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-1.0g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1831189-10g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 10g |

$6082.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-1g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-0.5g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-2.5g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1831189-5.0g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1831189-10.0g |

3-(2,3-dihydro-1H-inden-5-yl)azetidine |

1260867-19-3 | 10g |

$5897.0 | 2023-05-26 |

3-(2,3-dihydro-1H-inden-5-yl)azetidine 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1260867-19-3 (3-(2,3-dihydro-1H-inden-5-yl)azetidine) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 13769-43-2(potassium metavanadate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬